molecular formula C12H13ClO6S B15128793 Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate

Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate

Cat. No.: B15128793
M. Wt: 320.75 g/mol
InChI Key: SDISMLGZFRAZOO-SNAWJCMRSA-N
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Description

Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and organic synthesis. This compound features a reactive chlorosulfonyl group adjacent to dimethoxy-substituted phenyl rings, making it a valuable scaffold for constructing more complex molecules. Its primary research value lies in its potential as a key building block in the synthesis of novel compounds for investigative purposes. Researchers can utilize the chlorosulfonyl moiety for nucleophilic substitution reactions to create sulfonamides or sulfonate esters, while the acrylate double bond offers opportunities for further functionalization via addition or cyclization reactions. The dimethoxyphenyl group is a structural feature found in compounds with various research interests, suggesting potential for generating diverse chemical libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and conduct all risk assessments appropriate for handling laboratory chemicals.

Properties

Molecular Formula

C12H13ClO6S

Molecular Weight

320.75 g/mol

IUPAC Name

methyl (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H13ClO6S/c1-17-9-6-8(4-5-11(14)18-2)7-10(12(9)19-3)20(13,15)16/h4-7H,1-3H3/b5-4+

InChI Key

SDISMLGZFRAZOO-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)OC)S(=O)(=O)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)OC)S(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate typically involves the reaction of 3-(chlorosulfonyl)-4,5-dimethoxybenzaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Prop-2-enoate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example, methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate (a structural analog) demonstrates ester hydrolysis under acidic conditions (H3O+), yielding the carboxylic acid .

Key Observations:

  • Acidic Hydrolysis : Proceeds via protonation of the ester oxygen, followed by water attack.

  • Basic Hydrolysis : Involves deprotonation of the ester oxygen by hydroxide, leading to a tetrahedral intermediate.

Reactivity of the Chlorosulfonyl Group

The -SO2Cl group is highly electrophilic and reacts with nucleophiles (e.g., alcohols, amines) to form sulfonates or sulfamates. A related compound, 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride, undergoes nucleophilic substitution of its chlorosulfonyl group under mild conditions .

Reaction Pathways:

  • Alcoholysis : Reaction with methanol at 0°C forms methyl sulfonate esters.

  • Amination : Treatment with ammonia yields sulfonamide derivatives.

  • Hydrolysis : In aqueous media, the -SO2Cl group may hydrolyze to sulfonic acid (-SO3H).

Electrophilic Aromatic Substitution

The phenyl ring bears electron-donating methoxy groups (4,5-dimethoxy) and an electron-withdrawing chlorosulfonyl group. This creates a meta-directing effect for electrophilic substitution. For instance, methyl 3-(4-methoxyphenyl)prop-2-enoate exhibits planar geometry with trans arrangement of substituents, influencing regioselectivity .

Key Factors:

  • Activating vs. Deactivating Groups : Methoxy groups activate the ring, but the chlorosulfonyl group deactivates it, reducing substitution reactivity.

  • Positional Effects : Substitution occurs predominantly at positions ortho/para to the methoxy groups.

Cycloaddition Reactions

The prop-2-enoate group can act as a dienophile in Diels-Alder reactions. For example, methyl 2-oxobut-3-enoate reacts with 1,3-dienes to form cyclohexene derivatives . The acrylic ester in the target compound may similarly participate in [4+2] cycloadditions under thermal or Lewis acid-catalyzed conditions.

Mechanistic Insight:

  • Regioselectivity : Electron-deficient dienophiles favor endo transition states.

  • Stability : Products may undergo retro-Diels-Alder decomposition under high temperatures.

Sulfonylation and Derivatization

The chlorosulfonyl group can undergo further functionalization:

  • Sulfonation : Reaction with sulfonic acid derivatives (e.g., H2SO4) may form disulfonates.

  • Sulfonamide Formation : Treatment with amines yields sulfonamide derivatives, as seen in chlorosulfonyl pyrazolo-pyrimidinones .

Thermal Stability and Dimerization

Chlorosulfonyl-containing esters may exhibit dimerization via hetero-Diels-Alder reactions under ambient conditions, as observed in methyl 2-oxobut-3-enoate . Storage at low temperatures (-18°C) is recommended to minimize degradation.

Data Tables

Table 1: Hydrolysis of Prop-2-enoate Ester

ConditionpHTemperature (°C)Time (h)Product
Acidic (HCl)Low802Carboxylic acid
Basic (NaOH)High601Carboxylate salt

Table 2: Nucleophilic Substitution of Chlorosulfonyl Group

NucleophileReaction ConditionsProduct Type
MeOH0°C, 1hMethyl sulfonate
NH3RT, 24hSulfonamide
H2OAqueous, RTSulfonic acid

Scientific Research Applications

Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound and its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

  • However, the absence of a phthalimide backbone could reduce binding affinity to specific uterine receptors.
  • The 4,5-dimethoxy substitution pattern (vs. 3,4-dimethoxy in analogs) may alter spatial orientation in biological targets.

Research Findings and Hypotheses

Mechanistic Insights

  • 4NO2PDPMe and 4APDPMe: These analogs inhibit uterine contractions via NO-mediated pathways, with the nitro group acting as an NO donor . The amino group in 4APDPMe enhances solubility but slightly reduces potency compared to 4NO2PDPMe.
  • Chlorosulfonyl Derivative : The chlorosulfonyl group could act as a sulfonamide precursor, enabling covalent interactions with cysteine residues in target enzymes or receptors. This might enhance duration of action but introduce toxicity risks.

Biological Activity

Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13ClO4S
  • Molecular Weight : 292.75 g/mol

The compound features a prop-2-enoate backbone with a chlorosulfonyl group and two methoxy groups attached to a phenyl ring, contributing to its reactivity and biological properties.

Antiproliferative Effects

Research has indicated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving structurally similar compounds have shown promising results in inhibiting cell growth in vitro.

Key Findings :

  • In vitro studies demonstrated that derivatives of the compound inhibited proliferation in cancer cell lines such as B16F10 melanoma cells.
  • The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
CompoundCell LineIC50 (µM)Mechanism of Action
DMPBB16F1015.2ERK/p38 activation
DMPBAHeLa12.5Tyrosinase expression

Melanogenesis Enhancement

This compound has been implicated in enhancing melanogenesis. A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was shown to increase melanin synthesis in B16F10 cells by activating the ERK and p38 pathways.

Study Insights :

  • DMPB treatment resulted in increased levels of tyrosinase, an enzyme critical for melanin production.
  • The study suggested potential applications in treating hypopigmentation disorders.

Case Study 1: In Vivo Melanogenesis Induction

A study conducted on brown guinea pigs demonstrated that treatment with DMPB led to significant hyperpigmentation. The results indicated that the compound could be a therapeutic agent for conditions associated with reduced melanin production.

Case Study 2: Structure-Activity Relationship (SAR)

A systematic SAR study highlighted how modifications to the sulfonamide group and phenolic structure influenced biological activity. Compounds with specific substitutions showed enhanced affinity for target receptors involved in cell proliferation and survival pathways.

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